CXCR2 antagonist 4
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Overview
Description
CXCR2 antagonist 4 is a small molecule that inhibits the activity of the CXC chemokine receptor 2 (CXCR2). This receptor is involved in the recruitment and activation of neutrophils, which play a crucial role in inflammatory responses. This compound has shown promise in treating various inflammatory diseases, autoimmune disorders, and certain types of cancer by blocking the signaling pathways mediated by CXCR2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR2 antagonist 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of pyrido[3,4-d]pyrimidines as the core structure. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
CXCR2 antagonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the molecule’s stability and reactivity.
Substitution: Commonly involves the replacement of specific atoms or groups within the molecule, which can be used to fine-tune its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogues .
Scientific Research Applications
CXCR2 antagonist 4 has a wide range of scientific research applications, including:
Mechanism of Action
CXCR2 antagonist 4 exerts its effects by binding to the CXCR2 receptor and blocking its interaction with its natural ligands, such as CXCL8. This inhibition prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, migration, and survival. By blocking these pathways, this compound can reduce inflammation, inhibit tumor growth, and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Danirixin: Another CXCR2 antagonist with similar anti-inflammatory properties.
Navarixin: A dual CXCR1/CXCR2 antagonist that has shown efficacy in cancer treatment.
SX-682: A known CXCR2 inhibitor used in various research studies.
Uniqueness
CXCR2 antagonist 4 is unique in its specific binding affinity and selectivity for the CXCR2 receptor. Its optimized structure allows for potent inhibition of CXCR2-mediated signaling pathways, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C15H14F2N4OS2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2R)-2-[[5-[(2,3-difluorophenyl)methylsulfanyl]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]propan-1-ol |
InChI |
InChI=1S/C15H14F2N4OS2/c1-8(5-22)19-14-12-13(18-7-24-12)20-15(21-14)23-6-9-3-2-4-10(16)11(9)17/h2-4,7-8,22H,5-6H2,1H3,(H,19,20,21)/t8-/m1/s1 |
InChI Key |
UDCSAFOSROJLQM-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F |
Canonical SMILES |
CC(CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.